molecular formula C6H3BrClF2N B1382723 3-Bromo-5-chloro-2-(difluoromethyl)pyridine CAS No. 1432754-12-5

3-Bromo-5-chloro-2-(difluoromethyl)pyridine

Cat. No.: B1382723
CAS No.: 1432754-12-5
M. Wt: 242.45 g/mol
InChI Key: VDBVLTIEQDPSQU-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(difluoromethyl)pyridine (CAS: 1432754-12-5) is a halogenated pyridine derivative featuring bromine and chlorine substituents at the 3- and 5-positions, respectively, and a difluoromethyl group at the 2-position. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and fluorinated bioactive molecules . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a property critical for improving drug bioavailability . Its molecular formula is C₆H₃BrClF₂N, with a molecular weight of 257.45 g/mol.

Properties

IUPAC Name

3-bromo-5-chloro-2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBVLTIEQDPSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-(difluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination and chlorination of 2-(difluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chloro-2-(difluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(difluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine (CAS: 1211536-37-6)

  • Molecular Formula : C₆H₂BrClF₃N
  • Molecular Weight : 274.44 g/mol
  • The chlorine substituent at the 4-position (vs. 5-position in the target compound) may influence regioselectivity in further functionalization .

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS: 1227563-63-4)

  • Molecular Formula : C₆H₂BrClF₃N
  • Molecular Weight : 274.44 g/mol
  • Key Differences : The trifluoromethyl group at the 3-position and chlorine at the 2-position create distinct steric and electronic environments. This positional isomerism can lead to divergent biological activity, as seen in PI3Kα kinase inhibitors where substituent positioning correlates with IC₅₀ values .

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine (CAS: 1289214-24-9)

  • Molecular Formula : C₆H₅BrClNS
  • Molecular Weight : 238.53 g/mol
  • Key Differences : Replacement of the difluoromethyl group with a methylsulfanyl moiety reduces electronegativity, increasing nucleophilicity at the 2-position. This compound exhibits lower predicted boiling point (266.4°C) and density (1.73 g/cm³) compared to the target compound, reflecting differences in intermolecular forces .

Analogues with Varied Halogenation Patterns

3-Bromo-5-chloropyridin-2-amine (CAS: 26163-03-1)

  • Molecular Formula : C₅H₃BrClN₂
  • Molecular Weight : 222.35 g/mol
  • Key Differences : The absence of the difluoromethyl group and presence of an amine at the 2-position significantly alter solubility and hydrogen-bonding capacity. This compound is a precursor in antimalarial drug synthesis, highlighting how functional group changes impact therapeutic applications .

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS: N/A)

  • Molecular Formula : C₆H₂BrClF₃N
  • Molecular Weight : 274.44 g/mol
  • Key Differences : The trifluoromethyl group at the 5-position and bromine at the 2-position create steric hindrance that may limit accessibility for catalytic coupling reactions. This structural variation is utilized in herbicide development, underscoring the agrochemical relevance of halogen-fluorine synergies .

Fluorinated Pyridines with Divergent Bioactivity

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

  • Molecular Formula : C₁₃H₁₁BrClN₂O₂S
  • Molecular Weight : 382.66 g/mol
  • Key Differences : The sulfonamide group introduces chiral centers, enabling enantiomer-specific PI3Kα inhibition (IC₅₀: 1.08 μM for R-isomer vs. 2.69 μM for S-isomer). This contrasts with the target compound’s lack of stereochemical complexity, demonstrating how auxiliary functional groups modulate biological potency .

3-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805028-09-4)

  • Molecular Formula : C₆H₅BrF₂N₂
  • Molecular Weight : 223.02 g/mol
  • Key Differences : The difluoromethyl group at the 6-position and amine at the 2-position enhance water solubility, making this compound more suitable for aqueous-phase reactions than the target molecule .

Data Tables

Table 1: Physicochemical Properties of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
3-Bromo-5-chloro-2-(difluoromethyl)pyridine C₆H₃BrClF₂N 257.45 Not reported Not reported
3-Bromo-4-chloro-2-(trifluoromethyl)pyridine C₆H₂BrClF₃N 274.44 Not reported Not reported
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine C₆H₅BrClNS 238.53 266.4 1.73
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine C₆H₂BrClF₃N 274.44 Not reported Not reported

Research Findings and Key Insights

  • Fluorination Effects : The difluoromethyl group in the target compound offers a balance between metabolic stability and synthetic accessibility compared to trifluoromethyl analogs, which require harsher fluorination conditions .
  • Regioselectivity in Functionalization : Chlorine at the 5-position (vs. 4-position in analogues) directs electrophilic substitution to the 2- and 6-positions, as demonstrated in palladium-catalyzed amination studies .
  • Thermodynamic Stability : Methylsulfanyl and trifluoromethyl substituents increase molecular rigidity, as evidenced by higher predicted boiling points and densities compared to the target compound .

Biological Activity

3-Bromo-5-chloro-2-(difluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyridine family, known for their diverse biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Bromine and Chlorine Substituents : These halogens can enhance the compound's reactivity and influence its interaction with biological targets.
  • Difluoromethyl Group : This moiety is known for its role in modulating biological activity through electronic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown selective activity against various pathogens, including bacteria and fungi. A study highlighted a related compound's superior activity against Chlamydia compared to traditional antibiotics like spectinomycin and penicillin .

Enzyme Inhibition

The compound is hypothesized to act as an enzyme inhibitor. In particular, it may interact with kinases or phosphatases, which are critical in various signaling pathways. The presence of halogen substituents can enhance binding affinity due to increased lipophilicity and steric effects.

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundPI3KTBD
Related Pyridine DerivativeChlamydia Inhibitor0.126
Other Pyridine DerivativeMMP-2TBD

Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties. Some studies suggest that compounds with similar structures can inhibit cell proliferation in cancer cell lines while exhibiting lower toxicity towards normal cells. For example, a related compound demonstrated significant inhibition of the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value indicating potent activity .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the effects of a pyridine derivative on MDA-MB-231 cells. The results indicated that treatment led to a decrease in cell viability and induced apoptosis pathways, suggesting potential as an anticancer agent .
  • Enzyme Interaction Study :
    Another investigation focused on the interaction of similar pyridine compounds with PI3K. The study provided insights into the binding mechanisms, highlighting the importance of halogen substituents in enhancing inhibitory activity.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes involved in cellular signaling pathways. The binding affinity may be influenced by the electronic properties conferred by the bromine, chlorine, and difluoromethyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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